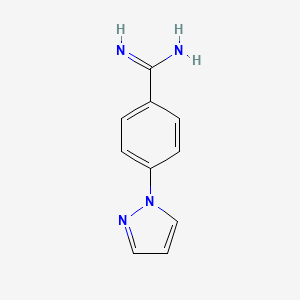
4-(1h-Pyrazol-1-yl)benzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1h-Pyrazol-1-yl)benzimidamide is a heterocyclic compound that features both a pyrazole and a benzimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1h-Pyrazol-1-yl)benzimidamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method provides good yields and is relatively straightforward.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-(1h-Pyrazol-1-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
科学的研究の応用
4-(1h-Pyrazol-1-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their cytotoxicity and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(1h-Pyrazol-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, its antileishmanial activity is believed to be due to its ability to interfere with the metabolic pathways of the parasite . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the parasite’s ability to replicate and survive.
類似化合物との比較
4-(1h-Pyrazol-1-yl)benzimidamide can be compared with other similar compounds, such as:
4-(1h-Pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole moiety but has a sulfonamide group instead of a benzimidamide group.
1-aryl-1h-pyrazole-4-carboximidamides: These compounds have a similar pyrazole structure but differ in the functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
4-pyrazol-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)8-2-4-9(5-3-8)14-7-1-6-13-14/h1-7H,(H3,11,12) |
InChIキー |
HAYMTQPSGJLYCY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
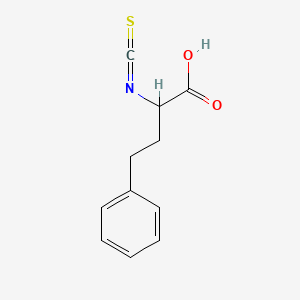

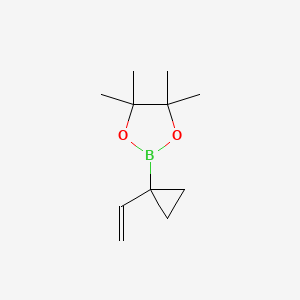

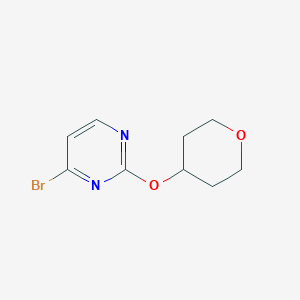
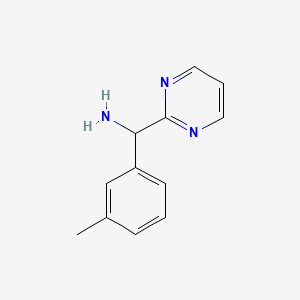
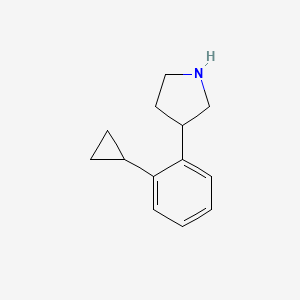

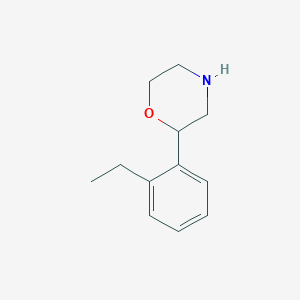
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)


